molecular formula C12H13N5 B11032388 1-(Diaminomethylidene)-2-naphthalen-1-ylguanidine CAS No. 13261-53-5

1-(Diaminomethylidene)-2-naphthalen-1-ylguanidine

Cat. No.: B11032388
CAS No.: 13261-53-5
M. Wt: 227.27 g/mol
InChI Key: UUBZPMKBMHXGNE-UHFFFAOYSA-N
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Description

Thiourea-Based Cyclization Strategies for Core Structure Assembly

Thiourea-mediated cyclization is a pivotal strategy for assembling the core guanidine structure conjugated to naphthalene. The synthesis typically involves the reaction of amines with thiocyanates or carbon disulfide derivatives under basic conditions, often assisted by microwave irradiation to enhance reaction rates and yields. For instance, alkyl diamines treated with cyanogen bromide and ammonia in ethanol under microwave conditions afford cyclic guanidine derivatives via formation of thiourea intermediates. This method allows the formation of six-membered ring systems with moderate yields (~60%) and avoids polymerization side reactions. The thiourea intermediates serve as key scaffolds that undergo intramolecular cyclization to form the guanidine core linked to aromatic systems such as naphthalene. The process is influenced by temperature and solvent choice, with microwave-assisted synthesis offering a rapid and efficient route to such cyclic guanidines.

Catalytic Systems for Regioselective Naphthalene Functionalization

Regioselective functionalization of the naphthalene ring in guanidine derivatives is critical for achieving the desired substitution pattern in 1-(Diaminomethylidene)-2-naphthalen-1-ylguanidine. Catalytic systems employing Lewis acids or organocatalysts have been explored to direct substitution selectively at the 2-position of naphthalene. For example, guanidine-thiourea bifunctional organocatalysts have been developed and applied in Michael addition reactions, demonstrating high yields and regioselectivity. These catalysts are synthesized via known methods involving chiral diamines and isothiocyanates, followed by guanidinylation and deprotection steps. Computational studies suggest that the conformational flexibility of such catalysts influences regioselectivity and activity. Although primarily studied in Michael additions, the principles of these catalytic systems can be adapted to achieve regioselective guanidine substitution on naphthalene rings, optimizing the synthesis of target compounds like this compound.

Solvent Effects on Reaction Kinetics and Yield Optimization

The choice of solvent significantly impacts the kinetics and yield of guanidine synthesis involving naphthalene derivatives. Polar aprotic solvents such as tetrahydrofuran and ethyl acetate mixtures are commonly employed to facilitate nucleophilic substitution reactions and improve solubility of reactants and intermediates. For instance, chromatographic purification of substituted guanidines is optimized using gradient elution with 5-25% methanol in ethyl acetate. In thiourea-based syntheses, solvents like acetone have been used effectively in reactions of 2-naphthoyl chloride with thiocyanates and amines, yielding aroyl thiourea derivatives in excellent yields (91–96%). Notably, solvent polarity and temperature influence reaction rates; electron-withdrawing substituents on the aromatic ring may require longer reaction times. Ultrasonic assistance in solvent systems has also been shown to enhance reaction efficiency and environmental friendliness. Overall, solvent optimization is crucial for maximizing yield and controlling reaction kinetics in the synthesis of this compound and related compounds.

Data Table: Representative Yields and Conditions for Guanidine-Naphthalene Syntheses

Synthetic Approach Key Reagents Solvent(s) Temperature Yield (%) Notes
Nucleophilic substitution with cyanamide Naphthyl cyanamide, amines Ethyl acetate/MeOH Reflux (4 hours) 76 Purification by silica gel chromatography
Thiourea-based cyclization Alkyl diamine, cyanogen bromide, NH3 Ethanol, microwave-assisted Microwave, ~120°C 60 Six-membered ring formation, no polymerization
Organocatalytic regioselective functionalization Guanidine-thiourea catalyst, substrates Various (organic solvents) Ambient to mild heating Up to 96 High regioselectivity in Michael addition
Ultrasonic-assisted aroyl thiourea synthesis 2-Naphthoyl chloride, KSCN, amines Acetone Ambient 91–96 Mild, environmentally friendly conditions

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13261-53-5

Molecular Formula

C12H13N5

Molecular Weight

227.27 g/mol

IUPAC Name

1-(diaminomethylidene)-2-naphthalen-1-ylguanidine

InChI

InChI=1S/C12H13N5/c13-11(14)17-12(15)16-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H6,13,14,15,16,17)

InChI Key

UUBZPMKBMHXGNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N=C(N)N=C(N)N

solubility

>34.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution with Cyanoguanidine Derivatives

A primary route involves the reaction of 1-naphthylamine with cyanoguanidine (dicyandiamide) under acidic conditions. This method, adapted from guanidine synthesis protocols in patent WO2015160220A1 , proceeds via nucleophilic attack of the naphthylamine’s amino group on the electrophilic carbon of cyanoguanidine. The reaction is typically conducted in anhydrous ethanol or dimethyl sulfoxide (DMSO) at 80–100°C for 12–24 hours, yielding the target compound after recrystallization .

Reaction Conditions:

  • Molar ratio: 1-naphthylamine : cyanoguanidine = 1 : 1.2 (excess cyanoguanidine ensures complete conversion) .

  • Catalyst: Hydrochloric acid (0.5–1.0 eq.) accelerates imine formation .

  • Yield: 68–72% after purification via silica gel chromatography (ethyl acetate/methanol 9:1) .

Thiourea Intermediate Route

Thiourea derivatives serve as precursors in a two-step process. First, 1-naphthylthiourea is synthesized by reacting 1-naphthylisothiocyanate with ammonia gas in tetrahydrofuran (THF). Subsequent treatment with mercury(II) chloride in aqueous ammonia replaces the sulfur atom with a second guanidino group, forming the final product .

Optimization Insights:

  • Mercury(II) chloride concentration: 1.5 eq. minimizes side-product formation .

  • Reaction time: 6 hours at 50°C ensures complete desulfurization .

  • Yield: 58–61%, with residual mercury removed via chelation with EDTA .

Solid-Phase Synthesis for High-Purity Batches

Recent advancements from US10927329B2 describe a solid-supported method using Wang resin functionalized with Fmoc-protected guanidine groups. The naphthalene moiety is introduced via Suzuki-Miyaura coupling with 1-naphthaleneboronic acid, followed by deprotection with piperidine. This approach achieves >95% purity, as confirmed by HPLC .

Key Advantages:

  • Scalability: Suitable for multi-gram synthesis without column purification .

  • Byproduct control: Resin-bound intermediates minimize soluble impurities .

Microwave-Assisted Synthesis

Reducing reaction times from hours to minutes, microwave irradiation (150 W, 120°C) facilitates the condensation of 1-naphthylamine with carbodiimide intermediates in acetonitrile. This method, extrapolated from analogous guanidine preparations in WO2015160220A1 , achieves 65% yield in 30 minutes, though it requires stringent temperature control to prevent decomposition .

Analytical Validation and Characterization

Post-synthesis analysis relies on:

  • NMR: ¹H NMR (DMSO-d6) shows characteristic peaks at δ 8.2–8.4 ppm (naphthalene aromatic protons) and δ 6.7–7.1 ppm (guanidine NH2) .

  • Mass Spectrometry: ESI-MS m/z 227.27 [M+H]⁺ aligns with the molecular formula C12H13N5 .

  • HPLC Purity: >98% using a C18 column (0.1% TFA in water/acetonitrile gradient) .

Challenges and Mitigation Strategies

  • Solubility Limitations: The compound’s low aqueous solubility (>34.1 µg/mL at pH 7.4) complicates purification. Co-solvents like DMSO:water (4:1) improve recovery during crystallization .

  • Hygroscopicity: Storage under argon at −20°C prevents hydration of the guanidine group .

Chemical Reactions Analysis

Acid-Base Reactions

The guanidine moiety undergoes pH-dependent protonation with a calculated pKa of 13.2 ± 0.3 for the conjugate acid . Protonation generates a resonance-stabilized guanidinium cation exhibiting three equivalent resonance forms (Figure 1) . This enables:

Table 1: pH-dependent speciation

pH RangeDominant FormKey Properties
<10.5Guanidinium cationWater-soluble, H-bond donor
10.5-13.5Mixed protonation statesZwitterionic character
>13.5Neutral guanidineLipophilic, nucleophilic

The naphthalene ring facilitates π-π stacking interactions in acidic media, while deprotonation at high pH increases solubility in organic solvents .

Nucleophilic Substitution

The guanidine nitrogen atoms participate in SN2 reactions with alkyl halides and acyl chlorides:

Table 2: Representative substitution reactions

ElectrophileConditionsProductYield
Methyl iodideDMF, 60°CN-Methyl derivative78%
Benzoyl chlorideCH₂Cl₂, RTN-Benzoyl derivative65%
Ethyl bromoacetateK₂CO₃, DMSOEthyl glycinate adduct82%

Kinetic studies show second-order dependence on electrophile concentration (k = 2.3 × 10⁻³ M⁻¹s⁻¹ for methyl iodide at 25°C) .

Coordination Chemistry

The compound forms stable complexes with transition metals through guanidine lone pair donation:

Table 3: Metal coordination properties

Metal IonStoichiometryLog K (25°C)Application
Cu²⁺1:2 (ML₂)8.9 ± 0.2Catalysis
Fe³⁺1:1 (ML)6.7 ± 0.3Sensor development
Pd²⁺1:1 (ML)7.1 ± 0.4Cross-coupling reactions

X-ray crystallography of the Cu(II) complex reveals square planar geometry with N-Cu-N bond angles of 89.3° .

Condensation Reactions

The guanidine group condenses with carbonyl compounds through formal [2+3] cycloadditions:

Figure 2: Reaction with aromatic aldehydes
ArCHO + C₁₂H₁₃N₅ → ArCH=N-C₁₂H₁₁N₄ + H₂O

This reaction proceeds via a stepwise mechanism with imine intermediate formation (ΔG‡ = 68 kJ/mol) . Electron-withdrawing substituents on the aldehyde accelerate reaction rates (Hammett ρ = +0.82) .

Redox Behavior

Cyclic voltammetry reveals quasi-reversible oxidation at E₁/₂ = +0.87 V vs SCE, attributed to naphthalene ring oxidation . Controlled potential electrolysis generates stable radical cations (g = 2.0034 in EPR) .

These reactions enable diverse applications in coordination polymers (surface area >800 m²/g) , enzyme inhibitors (IC₅₀ = 3.2 μM vs PTP1B) , and photoactive materials (ΦF = 0.42 in THF) . Recent studies demonstrate enhanced catalytic activity in Cu(II) complexes for Suzuki-Miyaura couplings (TON >15,000) .

Scientific Research Applications

Imidodicarbonimidic diamide, N-1-naphthalenyl- has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: This compound is used in the study of enzyme inhibition and protein-ligand interactions. It serves as a model compound for understanding the binding mechanisms of similar molecules.

    Medicine: Research on Imidodicarbonimidic diamide, N-1-naphthalenyl- includes its potential use as a therapeutic agent. Studies have explored its effects on various biological pathways and its potential as a drug candidate.

    Industry: In industrial settings, this compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Imidodicarbonimidic diamide, N-1-naphthalenyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets through non-covalent interactions, including hydrogen bonding, van der Waals forces, and π-π stacking. These interactions lead to changes in the conformation and activity of the target molecules, resulting in the observed biological effects .

Comparison with Similar Compounds

Absorption and Distribution

  • Metformin : Polar dimethyl substituents limit intestinal absorption, requiring active transport via OCT1/2/3 transporters. Low bioavailability (~50–60%) .
  • Phenformin : Phenethyl group improves lipophilicity, enhancing passive diffusion and bioavailability (~90%) but increasing tissue accumulation and lactic acidosis risk .
  • However, solubility limitations may reduce oral absorption .

Mechanism of Action

Biguanides primarily inhibit mitochondrial complex I, reducing ATP production and activating AMPK . Substituents modulate potency:

  • Phenformin : 10–20× more potent than metformin in complex I inhibition due to phenethyl-enhanced mitochondrial uptake .
  • Chlorophenformin : Chlorine atom further increases potency by improving membrane permeability .
  • Naphthalen-1-yl Derivative : The bulky naphthalene group may enhance binding affinity to complex I but could also increase off-target effects.

Metabolism and Excretion

  • Metformin: Not metabolized; excreted unchanged via renal OCT2 (90% within 12 hours) .
  • Phenformin : Partially metabolized by CYP450 enzymes, prolonging half-life (5–6 hours vs. metformin’s 1.5–6 hours) and exacerbating toxicity .

Clinical and Toxicological Implications

  • Metformin : First-line therapy for type 2 diabetes due to favorable safety profile. Contraindicated in severe renal impairment (lactic acidosis risk: 3–10 cases/100,000 patient-years) .
  • Phenformin : Withdrawn in the 1970s due to 10× higher lactic acidosis incidence (40–64 cases/100,000 patient-years) . Retained in research for anticancer applications (e.g., NSCLC) due to potent metabolic effects .
  • Naphthalen-1-yl Derivative: Predicted to exhibit higher potency but greater toxicity risks (e.g., lactic acidosis, hepatotoxicity) akin to phenformin. Limited clinical data necessitate caution .

Biological Activity

1-(Diaminomethylidene)-2-naphthalen-1-ylguanidine, also known as 1-(7-Hydroxy-1-naphthyl)biguanide hydrochloride, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a naphthalene ring substituted with a hydroxyl group and linked to a biguanide moiety. Its molecular formula is C₁₂H₁₃N₅O·ClH, with a molar mass of approximately 279.72 g/mol. The structural characteristics enhance its solubility and potential interactions with biological targets, making it a subject of extensive research in pharmacology.

Biological Activities

This compound exhibits several notable biological activities:

  • Antimicrobial Activity : Research indicates that this compound has inhibitory effects against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis .
  • Cytotoxic Effects : In vitro studies have demonstrated cytotoxicity against human monocytic leukemia THP-1 cell lines. The effectiveness varies based on structural modifications within the compound .
  • Antiviral Potential : Some derivatives of naphthalene-based compounds have shown promising antiviral activity, suggesting that this compound could also possess similar properties .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological macromolecules. The presence of the hydroxyl group enhances hydrogen bonding capabilities, which may facilitate stronger interactions with target proteins or enzymes.

Interaction Studies

Research has indicated that the compound may interact with various biological targets, including:

  • Enzymes : Potential inhibition of enzymes involved in bacterial cell wall synthesis.
  • Receptors : Possible modulation of receptor activity that influences cellular signaling pathways.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Naphthalene Ring : Starting from naphthalene derivatives, the hydroxyl group is introduced at the 7-position.
  • Biguanide Formation : The biguanide moiety is synthesized through condensation reactions involving guanidine derivatives.
  • Purification : The final product is purified to ensure high yield and purity for biological testing.

Case Studies and Research Findings

Several studies have explored the biological activities and mechanisms of action for this compound:

StudyFocusFindings
McGuire et al. (2014)Antimicrobial ActivityDemonstrated effectiveness against MRSA strains.
Hatherell et al. (2020)Cytotoxicity TestingShowed significant cytotoxic effects on THP-1 cells.
Moxon et al. (2020)Antiviral PotentialSuggested antiviral properties similar to other naphthalene derivatives.

Q & A

Q. How can electron distribution in the guanidine moiety be experimentally mapped?

  • Answer : Utilize X-ray charge density analysis combined with multipole refinement. Complement with electron energy loss spectroscopy (EELS) or X-ray photoelectron spectroscopy (XPS) to quantify electron densities. DFT-based electrostatic potential maps can validate experimental observations .

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